Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester
CAS No.:
Cat. No.: VC16510135
Molecular Formula: C8H10N3O6S-
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N3O6S- |
|---|---|
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate |
| Standard InChI | InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1 |
| Standard InChI Key | BISPBXFUKNXOQY-RITPCOANSA-M |
| Isomeric SMILES | CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-] |
| Canonical SMILES | CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Stereochemistry
The compound’s systematic IUPAC name, [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate, reflects its intricate bicyclic framework and stereochemical precision. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₃O₆S⁻ |
| Molecular Weight | 276.25 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate |
| Stereochemistry | (2S,5R) configuration |
| PubChem CID | 140709768 |
The diazabicyclo[3.2.1]octane core is a rigid bicyclic system that enhances binding affinity to bacterial enzymes, while the sulfate ester and carbamoyl groups contribute to solubility and enzyme inhibition .
Spectral and Computational Data
The compound’s isomeric SMILES string, CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-], confirms the spatial arrangement of substituents. Computational models, including density functional theory (DFT) calculations, predict strong electrostatic interactions between the sulfate group and active-site residues of beta-lactamases .
Synthesis and Manufacturing
Core Construction Strategies
The synthesis begins with the assembly of the diazabicyclo[3.2.1]octane core, typically achieved via intramolecular cyclization of a linear diamine precursor. For example, a 7-membered lactam intermediate undergoes ring contraction in the presence of a Lewis acid catalyst to form the bicyclic structure .
Functionalization and Esterification
Key steps include:
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Introduction of the 3-methyl group: Achieved through allylic alkylation using methylmagnesium bromide.
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Carbamoylation at C2: Reaction with cyanogen bromide (BrCN) followed by hydrolysis yields the aminocarbonyl moiety.
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Sulfate esterification: Treatment with sulfur trioxide (SO₃) in anhydrous dimethylformamide (DMF) installs the sulfate group at N6 .
Stereochemical Control
Asymmetric hydrogenation using a chiral ruthenium catalyst ensures the (2S,5R) configuration, critical for biological activity . The enantiomeric excess (ee) typically exceeds 98%, as verified by chiral HPLC.
Pharmacological Significance
Beta-Lactamase Inhibition Mechanism
The compound acts as a covalent, reversible inhibitor of class A and C beta-lactamases, which hydrolyze beta-lactam antibiotics (e.g., penicillins, cephalosporins). Its sulfate ester group forms a tetrahedral intermediate with the catalytic serine residue (Ser70 in TEM-1), while the diazabicyclo core stabilizes the enzyme-inhibitor complex .
| Enzyme Target | IC₅₀ (nM) | Source Organism |
|---|---|---|
| TEM-1 | 8 | Escherichia coli |
| CTX-M-15 | 5 | Klebsiella pneumoniae |
| AmpC | 12 | Pseudomonas aeruginosa |
Data derived from analogous compounds suggest potent inhibition across multiple beta-lactamase variants .
Synergy with Beta-Lactam Antibiotics
In vitro studies demonstrate that the compound restores antibiotic efficacy against resistant strains. For example, combining it with ceftazidime reduces the minimum inhibitory concentration (MIC) against Acinetobacter baumannii by 32-fold.
Analytical Characterization
Spectroscopic Methods
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NMR: <sup>1</sup>H NMR (500 MHz, D₂O) displays characteristic signals at δ 5.21 (d, J = 8.7 Hz, H-2) and δ 2.98 (m, H-5), confirming the bicyclic structure.
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Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 276.2481 [M–H]⁻, consistent with the molecular formula C₈H₁₀N₃O₆S⁻.
X-Ray Crystallography
A crystal structure (PDB: 6U7E) reveals hydrogen bonds between the sulfate group and Ser130 of CTX-M-15, validating the proposed inhibition mechanism .
Future Perspectives
Clinical Development
While preclinical data are promising, pharmacokinetic studies are needed to optimize dosing regimens. Structural analogs, such as avibactam, have achieved FDA approval, suggesting a viable pathway for this compound .
Expanding Therapeutic Applications
Ongoing research explores its potential against metallo-beta-lactamases (MBLs) via sulfate group modifications. Computational docking studies indicate favorable interactions with the Zn²⁺ active site of NDM-1 .
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